molecular formula C9H11N3O5 B8490723 4-Ethyl-N-methoxy-2,6-dinitroaniline CAS No. 67364-68-5

4-Ethyl-N-methoxy-2,6-dinitroaniline

Cat. No. B8490723
CAS RN: 67364-68-5
M. Wt: 241.20 g/mol
InChI Key: QNJWNBPXXLOBKN-UHFFFAOYSA-N
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Patent
US04087460

Procedure details

Following the same general procedure of Example 2 and using 21.6 g. (0.1 mole) of 2,6-dinitro-4-methylchlorobenzene, 12.5 g. (0.15 mole) of methoxyamine hydrochloride, and 25.25 g. (0.25 mole) of triethylamine, the following additional compound was prepared:
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two
Quantity
0.25 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:5]=1Cl)([O-:3])=[O:2].Cl.[CH3:16][O:17][NH2:18].[CH2:19](N(CC)CC)C>>[N+:1]([C:4]1[CH:9]=[C:8]([CH2:10][CH3:19])[CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:5]=1[NH:18][O:17][CH3:16])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC(=C1)C)[N+](=O)[O-])Cl
Step Two
Name
Quantity
0.15 mol
Type
reactant
Smiles
Cl.CON
Step Three
Name
Quantity
0.25 mol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(NOC)C(=CC(=C1)CC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.